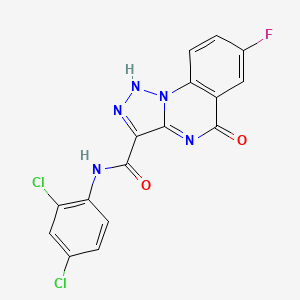

C16H8Cl2FN5O2

Description

The compound with the molecular formula C16H8Cl2FN5O2 is a complex organic molecule that has garnered significant interest in various scientific fields

Properties

Molecular Formula |

C16H8Cl2FN5O2 |

|---|---|

Molecular Weight |

392.2 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |

InChI |

InChI=1S/C16H8Cl2FN5O2/c17-7-1-3-11(10(18)5-7)20-16(26)13-14-21-15(25)9-6-8(19)2-4-12(9)24(14)23-22-13/h1-6,23H,(H,20,26) |

InChI Key |

JQHXCPBTXJRRMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)N=C3N2NN=C3C(=O)NC4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H8Cl2FN5O2 typically involves multi-step organic reactions. One common method includes the reaction of a suitable aromatic precursor with chlorinating and fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of C16H8Cl2FN5O2 may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

C16H8Cl2FN5O2: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides, resulting in reduced forms of the compound.

Substitution: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

C16H8Cl2FN5O2: has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which C16H8Cl2FN5O2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its application, such as its role as a drug or a chemical reagent.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C16H8Cl2FN5O2 include other halogenated aromatic compounds and nitrogen-containing heterocycles. Examples include:

C16H8Cl2FN5O3: A compound with an additional oxygen atom, which may exhibit different reactivity and properties.

C16H8Cl2FN4O2: A compound with one less nitrogen atom, potentially altering its chemical behavior.

Uniqueness

The uniqueness of C16H8Cl2FN5O2 lies in its specific combination of halogen and nitrogen atoms, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications in research and industry, where its specific reactivity and interactions are advantageous.

Biological Activity

C16H8Cl2FN5O2 is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that elucidate its efficacy.

Chemical Structure and Properties

C16H8Cl2FN5O2 is characterized by a complex structure featuring halogenated aromatic rings and nitrogen-containing heterocycles. This unique combination contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for both synthetic and medicinal chemistry applications.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of C16H8Cl2FN5O2 against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 7.06 |

| Alicyclobacillus acidoterrestris | 2 |

| Candida albicans | 80 |

The antimicrobial mechanism involves disrupting cellular membranes, leading to permeability changes and cell death .

Anticancer Activity

C16H8Cl2FN5O2 has also been evaluated for its anticancer properties. Research shows significant cytotoxic effects on various cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (lung cancer) | 25 |

| HCT116 (colon cancer) | 48 |

The compound's anticancer effects are attributed to several mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of metastasis-related enzymes like MMP-2 and MMP-9 .

The biological activity of C16H8Cl2FN5O2 is mediated through interactions with specific molecular targets within cells. These targets may include:

- Enzymes : Inhibition of key metabolic enzymes involved in cancer cell proliferation.

- Receptors : Modulation of receptor activity that influences cell signaling pathways.

- DNA Interaction : Binding to DNA, potentially leading to structural alterations that disrupt replication and transcription processes.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of C16H8Cl2FN5O2 demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's ability to disrupt membrane integrity was highlighted as a primary mode of action.

- Cytotoxicity in Cancer Cells : In vitro studies on various cancer cell lines revealed that C16H8Cl2FN5O2 effectively reduced cell viability through mechanisms involving oxidative stress and apoptosis. Notably, it showed a dose-dependent response across different cell types, underscoring its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.